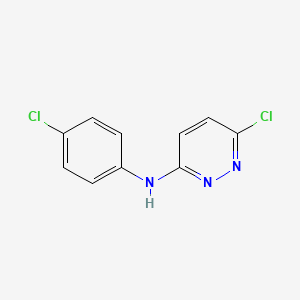
6-chloro-N-(4-chlorophenyl)pyridazin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-N-(4-chlorophenyl)pyridazin-3-amine is a chemical compound with the molecular formula C10H7Cl2N3 It belongs to the class of pyridazines, which are heterocyclic aromatic organic compounds containing a six-membered ring with two nitrogen atoms at positions 1 and 2
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-N-(4-chlorophenyl)pyridazin-3-amine typically involves the reaction of 4-chlorophenylhydrazine with 3,6-dichloropyridazine. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired quality.
化学反应分析
Types of Reactions: 6-Chloro-N-(4-chlorophenyl)pyridazin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
科学研究应用
6-Chloro-N-(4-chlorophenyl)pyridazin-3-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is studied for its potential use in the synthesis of novel materials with unique electronic or optical properties.
Biological Research: It is used as a tool compound to study various biological processes and pathways, particularly those involving pyridazine derivatives.
Industrial Applications: The compound is explored for its potential use in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 6-chloro-N-(4-chlorophenyl)pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
- 6-Chloro-N-(4-chlorophenyl)pyrimidin-4-amine
- 4-Chloro-5-iodo-6-methyl-pyrimidin-2-amine
- 6-Chloro-N,N-dimethylpyrimidin-4-amine
Comparison: 6-Chloro-N-(4-chlorophenyl)pyridazin-3-amine is unique due to its specific substitution pattern and the presence of the pyridazine ring. Compared to similar compounds, it may exhibit different reactivity and biological activity due to the differences in ring structure and substituents. For example, the presence of the pyridazine ring can influence the compound’s electronic properties and its ability to interact with biological targets.
属性
CAS 编号 |
718-02-5 |
|---|---|
分子式 |
C10H7Cl2N3 |
分子量 |
240.09 g/mol |
IUPAC 名称 |
6-chloro-N-(4-chlorophenyl)pyridazin-3-amine |
InChI |
InChI=1S/C10H7Cl2N3/c11-7-1-3-8(4-2-7)13-10-6-5-9(12)14-15-10/h1-6H,(H,13,15) |
InChI 键 |
BHDDSIQMFRPYSX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1NC2=NN=C(C=C2)Cl)Cl |
溶解度 |
9 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Acetamide, N,N'-[2-[[2-[bis[(4-methoxyphenyl)methyl]amino]-4,6-diethoxy-5-pyrimidinyl]thio]-4,6-pyrimidinediyl]bis-](/img/structure/B14167480.png)
![2-[(3-{[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-3-oxopropanoyl)amino]benzoic acid](/img/structure/B14167482.png)

![Urea, N-(2,6-dichlorophenyl)-N'-[3-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3-piperidinyl]phenyl]-](/img/structure/B14167493.png)
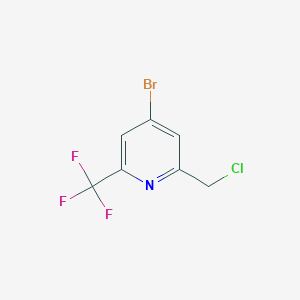

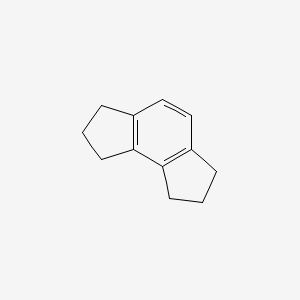
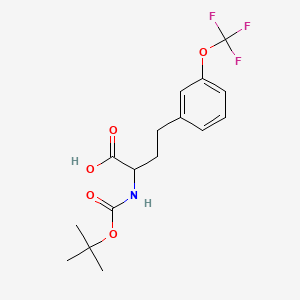
![2-(4-Chlorophenyl)-2-[(2-iodophenoxy)methyl]-1,3-dioxolane](/img/structure/B14167519.png)
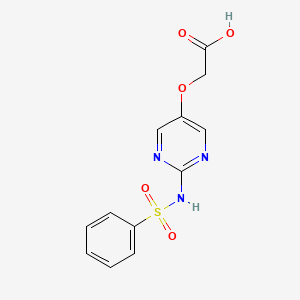
![[4-(3-chlorophenyl)piperazin-1-yl]-(5-fluoro-1H-indol-2-yl)methanone](/img/structure/B14167540.png)

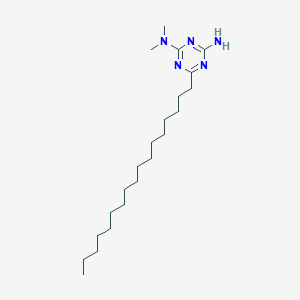
![N-(1-ethyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)butanamide](/img/structure/B14167553.png)
